molecular formula C4H9N5O4S B147540 4,5,6-Triaminopyrimidine sulfate CAS No. 49721-45-1

4,5,6-Triaminopyrimidine sulfate

Cat. No. B147540
CAS RN: 49721-45-1
M. Wt: 223.21 g/mol
InChI Key: RKJICTKHLYLPLY-UHFFFAOYSA-N
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Description

The compound "4,5,6-Triaminopyrimidine sulfate" is closely related to various pyrimidine derivatives that have been synthesized and studied for their chemical and biological properties. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through different methods. For instance, the electrochemical synthesis of 2,4,5,6-tetraaminopyrimidine, a related compound, can be produced by the electrochemical reduction of 2,4,6-tetramino-5-nitrosopyrimidine in both alkaline and acid media. The process is found to be catalyzed by Sn^2+ ions and is advantageous in acid media due to the absence of sodium sulfate waste . Additionally, an efficient solid-phase synthesis method for 2,4,6-triaminopyrimidines has been described, where primary amines are immobilized on a resin and reacted with dichloropyrimidines to yield the desired aminopyrimidines after cleavage from the resin .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex. For example, a related compound, triaqua(4-amino-6-methoxypyrimidine) cuprate(II) sulfate, crystallizes in a noncentrosymmetric orthorhombic space group and features a Cu(II) cation coordinated in a fashion between square pyramidal and trigonal bipyramidal by nitrogen atoms of the ligand and water oxygen atoms . This indicates that pyrimidine derivatives can form intricate crystal structures with metal ions.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. The solid-phase synthesis method mentioned earlier involves aromatic nucleophilic substitution to afford the aminopyrimidines . Another study reports the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines through cyclization and nucleophilic substitution reactions . These reactions are crucial for the functionalization of the pyrimidine core and the introduction of various substituents that can alter the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The triaqua(4-amino-6-methoxypyrimidine) cuprate(II) sulfate shows second harmonic generation (SHG) with a relative efficiency of 5.2 times the KDP standard, indicating its potential application in nonlinear optics. Its magnetic measurements revealed a one-dimensional antiferromagnetic character . The electrochemical synthesis paper does not provide specific physical properties but highlights the importance of the reaction medium on the waste by-products. The solid-phase synthesis paper characterizes the products using LC–MS, ^1H, and ^13C NMR spectroscopy, suggesting that these compounds have a general tendency toward C-5 protonation, which could affect their chemical behavior.

Scientific Research Applications

  • 4,5,6-Triaminopyrimidine sulfate is a chemical compound with the formula C4H9N5O4S . It has a molecular weight of 223.21 .
  • It’s used in synthetic chemistry as an intermediate .
  • One specific application of this compound is in the preparation of 2,5-anhydro-3-deoxy-N-(4’,6’-diaminopyrimidin-5’yl)-D-ribo-hexonamide by reaction with 2,5-anhydro-4-O-benzyl-3-deoxy-D-ribo-hexonic acid .
  • It can also be used to prepare 4,5,6-triaminopyrimidine sulfite .
  • 4,5,6-Triaminopyrimidine sulfate is used to prepare 2,5-anhydro-3-deoxy-N-(4’,6’-diaminopyrimidin-5’yl)-D-ribo-hexonamide by reaction with 2,5-anhydro-4-O-benzyl-3-deoxy-D-ribo-hexonic acid .
  • It is also used to prepare 4,5,6-triaminopyrimidine sulfite .
  • Further, it acts as an intermediate in synthetic chemistry .

Safety And Hazards

4,5,6-Triaminopyrimidine sulfate may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

pyrimidine-4,5,6-triamine;sulfuric acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7N5.H2O4S/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJICTKHLYLPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

49721-45-1, 118-70-7 (Parent)
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:1)
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Record name 4,5,6-Pyrimidinetriamine, sulfate (1:1)
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DSSTOX Substance ID

DTXSID90885904
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:1)
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Molecular Weight

223.21 g/mol
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Product Name

4,5,6-Triaminopyrimidine sulfate

CAS RN

68738-86-3, 49721-45-1
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:?)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
AZ Krishmane, VA Karklinya, KK Benters… - Pharmaceutical …, 1984 - Springer
The standard solution of TAP. H2SO~ with a concentration of 0.05 mg/ml was prepared in 0. IN hydrochloric acid. The standard substance used was TAP. H= SO~, recrystallized three …
Number of citations: 2 link.springer.com
R Abrams, L Clark - Journal of the American Chemical Society, 1951 - ACS Publications
It has been possible to demonstrate by means of CI4-labeling that when 4, 6-diamino-5-formamidopyrimidme is heatedin N-formylmorpholine, half the carbon atoms in position 8 of the …
Number of citations: 15 pubs.acs.org
SM Sondhi, M Johar, S Rajvanshi… - Australian Journal of …, 2001 - CSIRO Publishing
4,5-Dimethyl-1,2-phenylenediamine and 4-chloro-1,2-phenylenediamine react with 4-isothiocyanato-4-methylpentan-2-one (15) to give compounds (3a) and (3b), respectively. 3,4-…
Number of citations: 200 www.publish.csiro.au
M Sharma, JL Alderfer, HC Box - Journal of Labelled …, 1983 - Wiley Online Library
Morpholinium [ 13 C]formate is obtained by neutralizing an aqueous solution of equivalent amounts of sodium [ 13 C]formate and hydrochloric acid with morpholine. Morpholinium [ 13 C…
C Cartier, E Gaultier, O Catrice, Q Panouillé… - … Disease Week (DDW), 2017 - hal.science
Titanium dioxide (TiO2) nanoparticles are ingested on a daily basis by millions of people, especially in western countries, being largely used as additive in manufactured foods or …
Number of citations: 3 hal.science
NE Rusakova, B MIa - Gigiena Truda i Professional'nye …, 1989 - europepmc.org
Photometric procedures of monitoring the content of adenine synthesis intermediate products were developed and optimum conditions of air sample analysis and selection determined. …
Number of citations: 4 europepmc.org
DH Swenson, K El-Bayoumy, GH Shuie… - Chemical research in …, 1993 - ACS Publications
Methods for direct synthesis of N-(purin-8-yl) arylamines were investigated. iV-(Purin-8-yl) arylamines are adducts from reaction of electrophilic metabolites of arylamines with DNA and …
Number of citations: 6 pubs.acs.org
T Taldone, D Zatorska, Y Kang… - Journal of Labelled …, 2010 - Wiley Online Library
PU‐H71 is a purine‐scaffold Hsp90 inhibitor currently undergoing late stage preclinical evaluation for the treatment of cancer. In this investigation, we present a simple method for the …
CJ Lafrancois, J Fujimoto, LC Sowers - Nucleosides & nucleotides, 1999 - Taylor & Francis
A new and more efficient method is presented for the synthesis of 13 C(8)-enriched adenine. In addition, we present for the first time the synthesis of 13 C(8)-enriched 2-aminopurine …
Number of citations: 10 www.tandfonline.com
C Ponnamperuma, RM Lemmon, M Calvin - Radiation Research, 1963 - JSTOR
The radiation chemistry of adenine is of key importance for an understa radiobiology and of the genetic effects of radiation. The present study of tion chemistry of aqueous solutions of …
Number of citations: 50 www.jstor.org

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